![molecular formula C13H18ClNO2 B588498 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride CAS No. 19130-92-8](/img/structure/B588498.png)
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride
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Overview
Description
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day .Molecular Structure Analysis
The molecular formula of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is C13H18ClNO2 . The molecular weight is 255.74 g/mol .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Physical And Chemical Properties Analysis
The compound is a powder and chunks in form . It has a quality level of 100 and an assay of ≥95% . The storage temperature is 2-8°C .Scientific Research Applications
Targeted Protein Degradation
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride: is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to induce the degradation of specific proteins, a method increasingly used in drug development . The semi-flexible nature of the linker can influence the three-dimensional orientation of the degrader, which is crucial for the formation of the ternary complex with the target protein and E3 ligase, optimizing drug-like properties.
Pharmacological Studies of Methylphenidate Metabolism
As a metabolite of methylphenidate, DL-erythro Ritalinic Acid Hydrochloride is significant in pharmacokinetic studies. Methylphenidate, used in the treatment of ADHD and narcolepsy, is metabolized into ritalinic acid. Understanding the metabolomics of methylphenidate, including the role of DL-erythro Ritalinic Acid, can provide insights into individual responses to the drug and its toxicological profile .
Therapeutic Drug Monitoring
The correlation between methylphenidate and its metabolite, ritalinic acid, in oral fluid and plasma is studied for therapeutic drug monitoring. This non-invasive method can be particularly useful in pediatric populations where blood sampling is challenging. It aids in assessing drug compliance and detecting non-prescribed use .
Synthesis of Piperidine Derivatives
Piperidine derivatives play a significant role in the pharmaceutical industry, and 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride can be a key intermediate in synthesizing various piperidine derivatives. These derivatives are present in numerous classes of pharmaceuticals and alkaloids, highlighting the compound’s importance in synthetic organic chemistry .
Bioconjugation in Drug Discovery
The compound’s functional group, carboxylic acid, makes it suitable for bioconjugation techniques in drug discovery. Bioconjugation involves attaching a biologically active molecule to a carrier or another molecule, which can enhance drug delivery and specificity .
Mechanism of Action
Target of Action
It is known that this compound is a piperidine derivative , and piperidine derivatives are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known to be useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . This suggests that it may interact with its targets to form a ternary complex, leading to the degradation of specific proteins .
Biochemical Pathways
As a piperidine derivative, it may be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The pharmacokinetics of dl-erythro ritalinic acid hydrochloride, a related compound, has been studied . It was found that the compound exhibits enantioselective pharmacokinetics, with a marked individual variability in the dose-response . This suggests that the pharmacokinetics of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride may also exhibit similar characteristics.
Result of Action
As a component used in protac development, it may contribute to the targeted degradation of specific proteins .
Safety and Hazards
Future Directions
The compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests potential future directions in the optimization of drug-like properties and the development of new drugs.
properties
IUPAC Name |
2-phenyl-2-piperidin-2-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUMDQFFZZGUQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride | |
CAS RN |
19395-40-5 |
Source
|
Record name | 2-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19395-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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